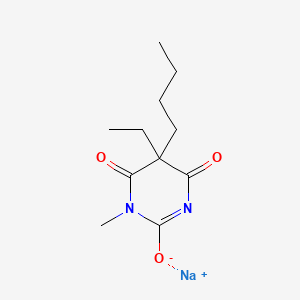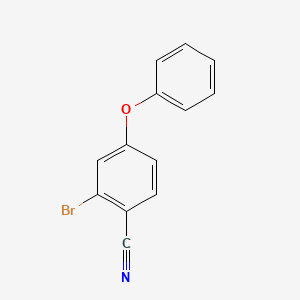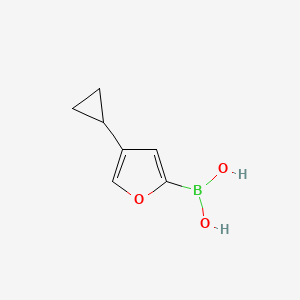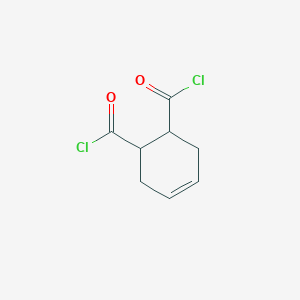
Cyclohex-4-ene-1,2-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohex-4-ene-1,2-dicarbonyl dichloride is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of cyclohexene, featuring two carbonyl chloride groups attached to the 1 and 2 positions of the cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohex-4-ene-1,2-dicarbonyl dichloride can be synthesized through the chlorination of cyclohex-4-ene-1,2-dicarboxylic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows:
Cyclohex-4-ene-1,2-dicarboxylic acid+2SOCl2→Cyclohex-4-ene-1,2-dicarbonyl dichloride+2SO2+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohex-4-ene-1,2-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to cyclohex-4-ene-1,2-dicarboxylic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in the cyclohexene ring can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions
Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or hydrogen sulfide (H2S) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Addition: Bromine (Br2) or hydrogen chloride (HCl) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Substitution: Cyclohex-4-ene-1,2-dicarboxamide, cyclohex-4-ene-1,2-dicarboxylate, cyclohex-4-ene-1,2-dicarbothioate.
Reduction: Cyclohex-4-ene-1,2-dicarboxylic acid.
Addition: 1,2-dibromo-cyclohexane, 1-chloro-2-hydroxy-cyclohexane.
Wissenschaftliche Forschungsanwendungen
Cyclohex-4-ene-1,2-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of cyclohex-4-ene-1,2-dicarbonyl dichloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride groups are highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-4-ene-1,2-dicarboxylic acid: The parent compound, which lacks the carbonyl chloride groups.
Cyclohex-4-ene-1,2-dicarboxylic anhydride: A related compound with an anhydride functional group instead of carbonyl chlorides.
Cyclohex-4-ene-1,2-dicarboxylic diester: Derivatives where the carbonyl chloride groups are replaced with ester groups.
Uniqueness
Cyclohex-4-ene-1,2-dicarbonyl dichloride is unique due to its dual carbonyl chloride functionalities, which confer high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for creating a diverse array of compounds with tailored properties.
Eigenschaften
CAS-Nummer |
52890-05-8 |
|---|---|
Molekularformel |
C8H8Cl2O2 |
Molekulargewicht |
207.05 g/mol |
IUPAC-Name |
cyclohex-4-ene-1,2-dicarbonyl chloride |
InChI |
InChI=1S/C8H8Cl2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-2,5-6H,3-4H2 |
InChI-Schlüssel |
MBKDZSVQKQTAGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC(C1C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


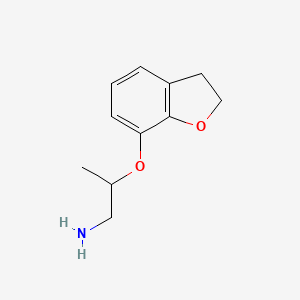
![Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B13972084.png)
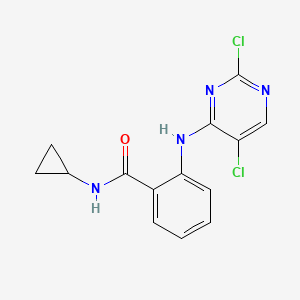
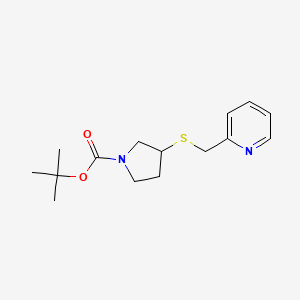
![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

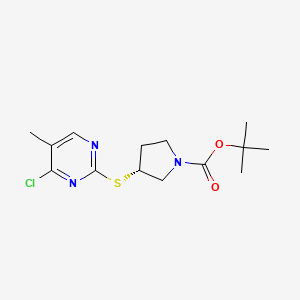
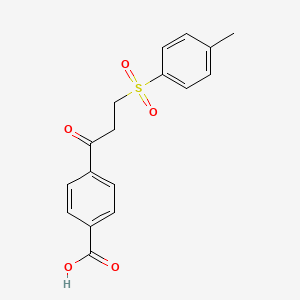
![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)

